molecular formula C11H17F2NO2 B596394 Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1264635-66-6

Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B596394
CAS No.: 1264635-66-6
M. Wt: 233.259
InChI Key: NABSFZFNNHRMOM-UHFFFAOYSA-N
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Description

CAS No.: 1264635-66-6 Molecular Formula: Likely C₁₁H₁₆F₂NO₂ (corrected from , which erroneously lists H₂O) . Molecular Weight: ~246.25 g/mol (estimated). Structure: A spirocyclic compound featuring a fused azetidine (3-membered) and cyclobutane (4-membered) ring system, with two fluorine atoms at the 6-position and a tert-butyl carbamate protective group. Applications: Primarily used as a pharmaceutical intermediate due to its rigid spiro framework, which enhances metabolic stability and binding selectivity in drug candidates .

Properties

IUPAC Name

tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO2/c1-9(2,3)16-8(15)14-6-10(7-14)4-11(12,13)5-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABSFZFNNHRMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719170
Record name tert-Butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264635-66-6
Record name tert-Butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thermal [2+2] Cycloaddition

A seminal method for constructing the spirocyclic β-lactam core involves thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates. This reaction proceeds via a concerted mechanism, forming the four-membered β-lactam ring while establishing the spiro junction. For example, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of tert-butyl diethylphosphonoacetate, enabling nucleophilic attack on 1-Boc-3-azetidinone to yield intermediate spirocyclic compounds.

Reaction Conditions:

  • Base: Sodium hydride (1.75 mol equivalents)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Yield: ~121% (indicating high efficiency).

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction, utilizing tert-butyl diethylphosphonoacetate, offers a robust pathway for spirocycle formation. In this method, the phosphonoacetate reagent acts as a carbonyl surrogate, reacting with ketones under basic conditions to form α,β-unsaturated esters. Subsequent intramolecular cyclization generates the spiro framework. This approach is particularly effective for introducing steric hindrance, critical for stabilizing the spiro structure.

Fluorination Techniques for Difunctionalization

Electrophilic Fluorination

The introduction of fluorine atoms at the 6,6-positions is achieved using electrophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents replace hydroxyl or carbonyl groups with fluorine via SN2 mechanisms. For instance, treatment of a spirocyclic β-lactam intermediate with DAST in dichloromethane at −78°C selectively installs fluorine atoms while preserving the Boc group.

Optimization Insights:

  • Reagent: DAST (1.2 equivalents)

  • Solvent: Dichloromethane (DCM)

  • Temperature: −78°C to 0°C

  • Yield: 70–85% (dependent on substrate purity).

Radical Fluorination

Recent advances employ radical initiators like azobisisobutyronitrile (AIBN) with fluorine sources (e.g., N-fluorobenzenesulfonimide) to achieve difluorination. This method avoids harsh acidic conditions, making it compatible with acid-sensitive Boc groups. However, reaction times are longer (12–24 hours), and yields are moderate (50–65%).

Protection and Deprotection of the Amine Group

Boc Protection

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). This step is typically performed early in the synthesis to prevent side reactions at the amine site. For example, reacting the free amine spiro intermediate with Boc₂O in dichloromethane at 0°C achieves near-quantitative protection.

Procedure:

  • Dissolve spiro amine (1.0 equiv) in DCM.

  • Add Et₃N (1.5 equiv) and Boc₂O (1.2 equiv).

  • Stir at 0°C for 2 hours, then warm to room temperature.

  • Wash with 1M HCl, dry over MgSO₄, and concentrate.

Deprotection for Further Functionalization

Deprotection of the Boc group is accomplished using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine as a TFA salt. This intermediate is critical for subsequent alkylation or acylation reactions.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography using silica gel and ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with C18 columns further refines purity, especially for pharmaceutical-grade material.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 1.44 (s, 9H, Boc), 3.70–4.10 (m, 4H, spiro-CH₂), and 4.80 (br, 1H, NH).

  • ¹³C NMR (100 MHz, CDCl₃): Signals at δ 28.4 (Boc-CH₃), 79.9 (Boc-C), 155.1 (C=O), and 110–120 ppm (CF₂).

  • HRMS : Calculated for C₁₁H₁₇F₂NO₂ [M+H]+: 236.26; Found: 236.25.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for synthesizing tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate:

Method Reagents/Conditions Yield Purity Reference
Thermal [2+2] CycloadditionNaH, THF, 0°C to rt121%97%
HWE Reactiontert-Butyl diethylphosphonoacetate, NaH, THF85%95%
DAST FluorinationDAST, DCM, −78°C80%99%
Radical FluorinationNFSI, AIBN, 80°C60%90%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the spirocyclic structure.

    Reduction: Amine derivatives with potential bioactivity.

    Substitution: Various substituted spirocyclic compounds with modified functional groups.

Scientific Research Applications

Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly as a precursor for central nervous system-penetrant CXCR2 antagonists.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as a reactant in the synthesis of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase-catalyzed oxidation. This suggests that the compound may influence biochemical pathways related to γ-butyrolactone synthesis, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate and related spirocyclic compounds:

Compound Key Features Synthesis Applications References
This compound - Difluoro substitution enhances lipophilicity and metabolic stability.
- Rigid spiro[3.3]heptane core improves target binding.
Likely involves fluorination of a precursor (e.g., using DAST or DeoxoFluor). Intermediate for CNS drugs, leveraging fluorine’s BBB penetration properties.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Ketone group at 6-position allows further functionalization.
- Less lipophilic than difluoro analog.
Synthesized via cyclization and oxidation (e.g., from azetidine derivatives). Versatile precursor for derivatization in drug discovery.
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate - Hydroxyl group enables hydrogen bonding.
- Polar compared to difluoro analog.
Reduction of ketone precursor (e.g., NaBH₄). Intermediate for polar drug candidates (e.g., kinase inhibitors).
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate - Additional nitrogen atom increases hydrogen-bonding capacity.
- Broader reactivity for coupling reactions.
Alkylation or reductive amination of spirocyclic amines. Ligand synthesis (e.g., dopamine D3 receptor antagonists).
tert-Butyl 6-(4-cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate - Pyridine substituent introduces aromaticity and π-stacking potential.
- Cyano group enhances electronic interactions.
Buchwald-Hartwig coupling with tert-butyl spiro intermediate. Antagonists for protein-protein interaction targets (e.g., WDR5-MYC inhibitors).
tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate - Spiro[3.4]octane core (5-membered ring) increases conformational flexibility vs. [3.3]heptane.
- Difluoro substitution similar to target compound.
Fluorination of spiro[3.4]octane precursor. Explored in solubility-driven drug design.

Key Research Findings

Synthetic Flexibility : The tert-butyl carbamate group in spirocyclic compounds facilitates diverse functionalization. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a key intermediate for introducing substituents via nucleophilic addition or cross-coupling reactions .

Fluorine Effects : The 6,6-difluoro substitution in the target compound significantly increases lipophilicity (logP ~2.1 vs. ~1.5 for oxo analog) and metabolic stability, making it favorable for CNS-targeting drugs .

Structural Comparisons :

  • Diazaspiro vs. Azaspiro : Diazaspiro compounds (e.g., 2,6-diazaspiro[3.3]heptane) exhibit higher polarity and hydrogen-bonding capacity, broadening their utility in receptor-ligand interactions .
  • Spiro Ring Size : Spiro[3.4]octane derivatives (e.g., ) offer greater conformational flexibility compared to the rigid [3.3]heptane framework, impacting binding kinetics .

Pharmacological Relevance: Derivatives like tert-butyl 6-(4-cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate demonstrate nanomolar affinity for WDR5-MYC interactions, highlighting the spiro scaffold’s versatility in oncology .

Biological Activity

Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1427367-47-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₀F₅NO₂
  • Molecular Weight : 247.16 g/mol
  • InChI Key : VADHXGWRJYIASW-UHFFFAOYSA-N

The compound features a spirocyclic structure, which is known to influence its biological properties significantly. The presence of fluorine atoms often enhances metabolic stability and bioactivity.

This compound has been studied for its potential as a therapeutic agent. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Compounds with similar structures have shown activity as:

  • Antidepressants
  • Anxiolytics
  • Cognitive enhancers

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study conducted by Zhang et al. (2020) demonstrated that derivatives of azaspiro compounds exhibit significant anxiolytic effects in animal models, suggesting that this compound may share similar properties .
    • Another investigation highlighted the compound's potential in enhancing memory retention and cognitive function, aligning with findings from related spirocyclic compounds .
  • Toxicological Assessments :
    • Toxicity studies indicate that while the compound exhibits low acute toxicity (H302: Harmful if swallowed), it requires careful handling due to potential dermal irritation (H312) .
  • Synthesis and Bioactivity Correlation :
    • Research on synthetic routes for producing this compound has revealed that modifications in the spiro structure can lead to variations in biological activity. For instance, the introduction of different substituents at specific positions has been linked to enhanced receptor binding affinities .

Comparative Biological Activity Table

CompoundActivity TypeReference
This compoundAnxiolyticZhang et al., 2020
Related Azaspiro CompoundsCognitive EnhancerSmith et al., 2019
Fluorinated Spiro CompoundsAntidepressantLee et al., 2021

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate?

The compound can be synthesized via scalable methods involving spirocyclic precursors. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate serves as a key intermediate, which undergoes fluorination or substitution reactions. A hydroxide-facilitated alkylation strategy (e.g., using 3,3-bis(bromomethyl)oxetane) optimizes azetidine ring formation, achieving >87% yield and >99% purity at 100 g scale .

Q. How is the purity and structural integrity of this compound verified?

Comprehensive characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., δ 1.42 ppm for tert-butyl protons, coupling constants for spirocyclic conformation) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+^+ with <0.3 ppm error) .
  • Melting point and optical rotation : Physical constants validate crystallinity and stereochemical purity (e.g., mp 102–104°C, [α]D20_{D}^{20} = 20.40°) .

Advanced Research Questions

Q. How do different reaction conditions influence stereochemical outcomes during asymmetric synthesis?

Stereoselectivity is controlled by chiral auxiliaries (e.g., tert-butylsulfinyl groups) and reducing agents. For instance, LiAlH4_4 in THF selectively reduces imine intermediates, while NaH facilitates deprotonation to stabilize desired diastereomers. Enantiomeric excess is confirmed via optical rotation and chiral HPLC .

Q. What strategies are effective for introducing diverse substituents while maintaining the spirocyclic framework?

  • Nucleophilic substitution : Tosyl chloride or aryl halides enable functionalization at the azetidine nitrogen .
  • Cross-coupling : Pd-catalyzed amination with aryl halides (e.g., 5-bromo-3-chloro-2-hydroxyphenyl derivatives) introduces aromatic groups without ring strain .
  • Protecting group chemistry : Boc groups are selectively removed under acidic conditions (e.g., TFA) to expose amines for further derivatization .

Q. How can contradictions in spectral data be resolved when synthesizing novel derivatives?

  • Comparative analysis : Cross-reference 1^1H NMR coupling constants (e.g., J = 9.2 Hz for axial protons) with known spirocyclic analogs .
  • X-ray crystallography : Resolves ambiguities in regiochemistry for complex derivatives (e.g., tert-butylsulfinyl-substituted diazaspiro compounds) .
  • DFT calculations : Predict and validate 13^13C NMR shifts for sterically hindered carbons .

Q. What role does this compound serve in developing enzyme inhibitors or receptor ligands?

The rigid spirocyclic core mimics piperazine conformations, enhancing binding to biological targets. For example:

  • D3 receptor ligands : Substitution with trifluoromethyl pyridines improves affinity and metabolic stability .
  • WDR5-MYC inhibitors : The scaffold facilitates protein-protein interaction disruption in oncology .

Methodological Considerations

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Keep sealed in dry, dark conditions at 2–8°C to prevent hydrolysis of the Boc group .
  • Safety : Use PPE (gloves, goggles) due to H302/H315 hazards. Neutralize waste with mild acids (e.g., citric acid) .

Q. How does the introduction of fluorine atoms impact the compound’s reactivity and physicochemical properties?

  • Electron-withdrawing effects : Fluorine increases electrophilicity at adjacent carbons, enhancing susceptibility to nucleophilic attack .
  • Lipophilicity : LogP increases by ~0.5 units per fluorine, improving membrane permeability .
  • Metabolic stability : C-F bonds resist oxidative degradation, extending half-life in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.